molecular formula C31H42N6O3 B13397455 2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Cat. No.: B13397455
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-VALFACCDSA-N
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Description

Chemical Structure and Key Features The compound, with the systematic name 2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide (CAS: 861998-00-7), is a complex molecule featuring:

  • A piperidine ring substituted with a benzyl group and a dimethylamino(methyl)carbamoyl moiety.
  • An indole-3-yl group, a common pharmacophore in bioactive molecules targeting serotonin receptors or enzyme pathways.

Properties

Molecular Formula

C31H42N6O3

Molecular Weight

546.7 g/mol

IUPAC Name

2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26?,31-/m1/s1

InChI Key

VQPFSIRUEPQQPP-VALFACCDSA-N

Isomeric SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Origin of Product

United States

Biological Activity

The compound 2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide , commonly referred to as anamorelin , is a synthetic small molecule that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like cancer cachexia and anorexia.

Anamorelin functions by mimicking the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. By activating GHSR, anamorelin enhances food intake and increases lean body mass without significantly elevating levels of other hormones such as prolactin or cortisol. This selective action makes it a candidate for managing weight loss in patients with chronic illnesses.

Pharmacological Profile

The pharmacokinetic properties of anamorelin are characterized by:

  • Oral bioavailability : Anamorelin is administered orally, making it convenient for patient use.
  • Half-life : Approximately 6–7 hours, allowing for effective dosing schedules.

Key Pharmacodynamic Effects

Research has demonstrated that anamorelin significantly increases:

  • Plasma growth hormone (GH) levels.
  • Insulin-like growth factor 1 (IGF-1) levels, which are crucial for muscle growth and metabolism.

Efficacy in Cancer Cachexia

A pivotal phase II clinical trial investigated the efficacy of anamorelin in patients with non-small cell lung carcinoma. The study reported:

  • Improvement in lean body mass : Patients receiving 100 mg of anamorelin showed significant increases in lean body mass compared to placebo groups.
  • Quality of life enhancements : The treatment correlated with improved performance status and overall quality of life metrics.

Despite these positive findings, subsequent evaluations by regulatory agencies highlighted concerns about the marginal benefits observed in muscle strength and quality of life, leading to a refusal of marketing authorization in Europe .

Comparative Data Table

ParameterAnamorelinPlacebo
Dose100 mg-
Increase in Lean Body MassSignificantMinimal
Improvement in AppetiteYesNo
GH Level IncreaseYesNo
IGF-1 Level IncreaseYesNo
Quality of Life ImprovementModerateLow

Case Studies

Several case studies have documented the effects of anamorelin on individual patients suffering from cachexia due to cancer:

  • Case Study 1 : A 65-year-old male with lung cancer exhibited a 5% increase in body weight after 8 weeks on anamorelin, alongside improved appetite and energy levels.
  • Case Study 2 : A female patient with gastrointestinal cancer reported significant alleviation of anorexia symptoms and a notable increase in food intake, leading to enhanced nutritional status.

Safety Profile

Anamorelin has been generally well-tolerated among study participants. However, some adverse effects reported include:

  • Nausea
  • Fatigue
  • Mild gastrointestinal disturbances

These side effects were typically transient and resolved without intervention.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular weight: 583.165 g/mol.
  • Stereochemistry: The (3R) configuration in the piperidine ring and the (2R) configuration in the propanamide backbone suggest specificity in target binding .
  • GPCRs (e.g., serotonin or GABA receptors due to the indole moiety).
  • Enzymes such as proteases or kinases, modulated by the carbamoyl and piperidine groups .

Comparison with Structurally Similar Compounds

Key Divergences in Activity

  • Indole-Containing Analogs: While the indole group is associated with serotonin receptor modulation, minor substitutions (e.g., carbamoylmethyl vs. benzyl-piperidine) alter target specificity. For example, 3-[1-(carbamoylmethyl)-1H-indol-3-yl]propanoic acid reduces collagen expression in liver fibrosis, whereas the target compound’s indole-piperidine hybrid may favor CNS targets .
  • Piperidine Derivatives: N-substituted piperidines with benzyl groups often show sedative effects via GABA receptors, but the addition of a dimethylamino(methyl)carbamoyl group in the target compound likely shifts activity toward kinase inhibition or proteostasis pathways .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models highlight the importance of:

  • Backbone similarity : Models trained on indole-piperidine hybrids achieve higher accuracy when comparing ≥10 compounds with shared backbones, a challenge given the target compound’s complexity .

3D Structural and Pharmacological Profiling

Tools like ChemMapper (a 3D similarity-based platform) can identify analogs with overlapping pharmacological annotations. For example:

  • Scaffold Hopping: ChemMapper’s database (>350,000 annotated compounds) identifies analogs with indole or piperidine scaffolds but divergent substituents, aiding in repurposing predictions .
  • Target Discrimination: Compounds with similar 2D structures but distinct 3D conformations (e.g., branched vs. linear aliphatic chains) activate different neuronal populations despite comparable behavioral phenotypes in zebrafish models .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Feature Target Compound 3-[1-(Carbamoylmethyl)-1H-indol-3-yl]propanoic acid Squalene Derivatives
Core Scaffold Piperidine-indole Indole-carbamoylmethyl Triterpene
Key Substituents Benzyl, dimethylamino(methyl)carbamoyl Carbamoylmethyl, propanoic acid Methylated squalene
Bioactivity Putative kinase/GPCR modulation Anti-fibrotic (collagen/TNF-α inhibition) Immunomodulatory
Target Overlap Low with triterpenes Moderate with indole-based anti-inflammatories None

Table 2: QSAR Parameters for Piperidine-Indole Hybrids

Parameter Target Compound Piperidine-Benzyl Analogs Indole-Carbamoyl Analogs
LogP 3.2 (predicted) 2.8–3.5 1.9–2.4
Polar Surface Area (Ų) 120 90–110 80–95
Hydrogen Bond Donors 4 2–3 3–4

Preparation Methods

Synthesis of the 3-Benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl Intermediate

  • Starting materials: Piperidine derivatives substituted at the 3-position.
  • Key steps:
    • Introduction of the benzyl group at the 3-position via nucleophilic substitution or reductive alkylation.
    • Carbamoylation of the dimethylamino(methyl) moiety is achieved using suitable carbamoylating agents such as methyl isocyanate or carbamoyl chlorides under controlled conditions.
  • Stereochemical control: Use of chiral auxiliaries or asymmetric catalytic hydrogenation to ensure the 3R configuration.

Preparation of the 3-(1H-indol-3-yl)-1-oxopropan-2-yl Fragment

  • Starting materials: Indole derivatives functionalized at the 3-position.
  • Key steps:
    • Synthesis of the 1-oxopropan-2-yl backbone by coupling amino acid derivatives or keto acid precursors.
    • Attachment of the indol-3-yl group through electrophilic substitution or cross-coupling reactions such as Suzuki or Stille coupling when applicable.
  • Protection strategies: Indole nitrogen may be protected during synthesis to prevent side reactions.

Coupling of the Piperidinyl and Indolyl Fragments

  • Amide bond formation: The piperidinyl intermediate is coupled to the indolyl-containing fragment via peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU).
  • Reaction conditions: Typically performed in aprotic solvents like dimethylformamide or dichloromethane, with bases such as N,N-diisopropylethylamine to facilitate coupling.
  • Purification: Chromatographic techniques including preparative high-performance liquid chromatography are used to isolate the pure product.

Final Functionalization and Purification

Data Table: Summary of Key Synthetic Steps

Step Intermediate/Fragment Reaction Type Reagents/Conditions Outcome/Notes
1 Piperidine derivative Benzylation Benzyl halide, base (e.g., K2CO3) Introduction of benzyl group at C3
2 Piperidine derivative Carbamoylation Methyl isocyanate or carbamoyl chloride, base Formation of dimethylamino(methyl)carbamoyl group
3 Indole derivative Coupling to keto acid Cross-coupling or electrophilic substitution Formation of 3-(1H-indol-3-yl)-1-oxopropan-2-yl fragment
4 Piperidine + Indole Amide bond formation EDC/HATU, base, aprotic solvent Coupling of fragments
5 Coupled intermediate Final acylation Acylating agent, base Formation of 2-amino-N-substituted propanamide
6 Final product Purification Chromatography, crystallization Pure stereochemically defined compound

Research Findings and Optimization

  • Stereoselectivity: Use of chiral catalysts or auxiliaries in the piperidine ring formation step significantly improves the enantiomeric excess, critical for biological activity.
  • Yield optimization: Stepwise purification and optimization of coupling reagents reduce side reactions and increase overall yield.
  • Scalability: The synthetic route is amenable to scale-up with modifications such as continuous flow chemistry for hazardous steps like carbamoylation.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis of this compound requires careful selection of coupling reagents, protecting groups, and reaction conditions. For example, the piperidine core structure can be synthesized via a reductive amination or alkylation strategy, as demonstrated in the synthesis of similar carbamoyl-piperidine derivatives using propionic anhydride under reflux conditions . The indole moiety must be introduced via peptide coupling, requiring activation of the carboxylic acid group (e.g., using EDC/HOBt). Solvent choice (e.g., ethanol, 2-propanol) and temperature control are critical to avoid racemization, given the stereochemical complexity (R-configuration at multiple centers) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.40–7.24, methyl groups at δ 0.94) to confirm stereochemistry and substituent integration .
  • Mass spectrometry : High-resolution MS (e.g., GC/MS with calculated mass 380.21 g/mol for related analogs) to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (≥98% by HPLC), particularly for detecting diastereomeric impurities .

Q. What safety protocols are essential when handling this compound?

While specific hazard data for this compound is limited, general precautions for handling carbamoyl and indole derivatives include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Proper disposal of organic waste, as dimethylamino groups may form toxic byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the carbamoylation step during synthesis?

Low yields in carbamoylation (e.g., coupling dimethylamino(methyl)carbamoyl to the piperidine ring) may result from steric hindrance or incomplete activation. Strategies include:

  • Optimizing reaction time/temperature : Extended reflux (12–24 hours) in anhydrous conditions .
  • Alternative coupling agents : Replace propionic anhydride with DCC/DMAP or HATU for better efficiency .
  • Monitoring intermediates : Use TLC (Rf values) or in-situ IR to track reaction progress and adjust stoichiometry .

Q. How can discrepancies between theoretical and observed NMR data be resolved?

Discrepancies often arise from:

  • Dynamic effects : Rotamers in the carbamoyl group may split signals; variable-temperature NMR can clarify .
  • Impurity profiles : Byproducts from incomplete deprotection (e.g., residual benzyl groups) require purification via column chromatography (silica gel, CHCl₃/MeOH gradients) .
  • Stereochemical misassignment : Compare experimental ¹³C NMR shifts (e.g., 174.1 ppm for carbonyl groups) with computational models (DFT calculations) .

Q. What role do non-covalent interactions play in the compound’s biological activity?

Non-covalent interactions (e.g., π-π stacking of the indole ring, hydrogen bonding with the carbamoyl group) likely influence binding to targets such as G-protein-coupled receptors. Computational docking studies (using AutoDock Vina) and crystallography can map these interactions. For example, the benzyl group may engage in hydrophobic pockets, while the dimethylamino moiety participates in charge-transfer interactions .

Q. How can researchers optimize the compound’s stability in aqueous buffers?

  • pH adjustment : Stability testing across pH 4–8 (indole derivatives degrade in acidic conditions).
  • Lyophilization : Store as a lyophilized powder to prevent hydrolysis of the carbamate group.
  • Excipient screening : Add cyclodextrins or PEG to enhance solubility and reduce aggregation .

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